7-Chloro-1,5-naphthyridin-2-amine

Description

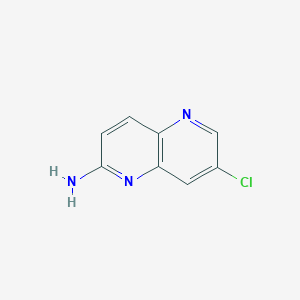

7-Chloro-1,5-naphthyridin-2-amine is a heterocyclic compound that belongs to the class of 1,5-naphthyridines. These compounds are characterized by a bicyclic structure consisting of two fused pyridine rings. The presence of a chlorine atom at the 7th position and an amino group at the 2nd position makes this compound unique. It has garnered significant interest in medicinal chemistry due to its potential biological activities.

Properties

Molecular Formula |

C8H6ClN3 |

|---|---|

Molecular Weight |

179.60 g/mol |

IUPAC Name |

7-chloro-1,5-naphthyridin-2-amine |

InChI |

InChI=1S/C8H6ClN3/c9-5-3-7-6(11-4-5)1-2-8(10)12-7/h1-4H,(H2,10,12) |

InChI Key |

SEQWXPJPGCSIBU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1N=CC(=C2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,5-naphthyridin-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-amino-3-chloropyridine with ethyl acetoacetate under basic conditions, followed by cyclization and chlorination steps . The reaction conditions often require the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,5-naphthyridin-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles like amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols, alkoxides, often in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted naphthyridines with various functional groups replacing the chlorine atom.

Scientific Research Applications

Medicinal Applications

7-Chloro-1,5-naphthyridin-2-amine and its derivatives have shown promise in various therapeutic areas:

- Anticancer Activity : Compounds in the naphthyridine family have been investigated for their ability to inhibit specific kinases involved in cancer progression. For instance, derivatives have been reported as effective inhibitors of c-Met kinase, which plays a crucial role in tumor growth and metastasis .

- Antiviral Properties : Research indicates that naphthyridine derivatives can act against viral infections, including hepatitis C virus. The mechanism often involves interference with viral replication processes .

- Neuropharmacological Effects : Some studies have highlighted the anxiolytic and anticonvulsant properties of naphthyridine compounds. These effects are attributed to their interaction with neurotransmitter systems in the brain .

Synthesis and Reactivity

The synthesis of this compound typically involves several methodologies:

- Cyclization Reactions : Various synthetic routes include cyclization of appropriate precursors under different catalytic conditions. For example, iodine has been used effectively as a catalyst to achieve high yields of naphthyridine derivatives .

- Nucleophilic Substitution : This method allows for the introduction of various substituents on the naphthyridine core, enhancing its biological activity. Recent advancements have focused on microwave-assisted reactions to improve efficiency and yield .

Case Studies and Research Findings

Several studies illustrate the effectiveness of this compound in practical applications:

Mechanism of Action

The mechanism of action of 7-Chloro-1,5-naphthyridin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

1,5-Naphthyridine: The parent compound without the chlorine and amino substituents.

7-Chloro-1,8-naphthyridin-2-amine: A positional isomer with the chlorine atom at the 7th position but with a different ring fusion.

2-Amino-3-chloropyridine: A simpler analog with only one pyridine ring.

Uniqueness

7-Chloro-1,5-naphthyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine and amino groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and development .

Biological Activity

Overview

7-Chloro-1,5-naphthyridin-2-amine is a heterocyclic compound belonging to the naphthyridine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The compound's structure includes a chlorine atom at the 7th position and an amine group at the 2nd position of the naphthyridine ring, which contributes to its reactivity and potential therapeutic applications.

Target of Action

The biological activity of this compound is largely attributed to its interaction with various biological targets, including enzymes and receptors involved in critical cellular processes.

Mode of Action

This compound exhibits a range of mechanisms, including:

- Enzyme Inhibition : It can inhibit specific kinases and enzymes that play roles in cell signaling pathways.

- DNA Interaction : The compound has been shown to interact with DNA, potentially influencing gene expression through stable binding interactions.

Biochemical Pathways

Research indicates that this compound may influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis.

Biological Activities

Several studies have highlighted the biological activities associated with this compound:

- Antimicrobial Activity : The compound has demonstrated significant activity against various bacterial strains, suggesting potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies indicate that it may inhibit cancer cell growth by targeting specific pathways involved in tumor progression.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, potentially making it useful in treating neurodegenerative diseases.

Case Studies

-

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several naphthyridine derivatives, including this compound. The results indicated that this compound exhibited notable inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested. -

Anticancer Activity

In vitro assays using human cancer cell lines revealed that this compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were reported between 20 µM and 50 µM, indicating its potential as a lead compound for further development. -

Neuroprotective Studies

Research involving neuronal cell cultures demonstrated that treatment with this compound could reduce oxidative stress markers and improve cell viability under stress conditions.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis | |

| Neuroprotective | Reduction in oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of this compound is essential for understanding its bioavailability and therapeutic potential. Factors influencing its pharmacokinetics include:

- Lipophilicity : The compound's lipophilic nature aids in membrane permeability.

- Solubility : Water solubility impacts absorption rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.